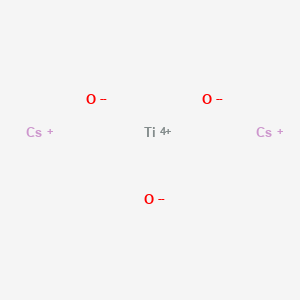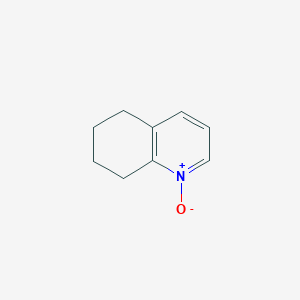
5,6,7,8-四氢-1-喹啉醇盐
描述
Synthesis Analysis
The synthesis of related quinolinium compounds involves various strategies, including condensation reactions and modifications of quinoline derivatives. For instance, compounds of pharmacological interest containing a quinoline core structure were prepared starting from 4-chloroquinoline, demonstrating the quinolinium salts' efficiency as intermediates for parallel synthesis (Bazin & Kuhn, 2005).
Molecular Structure Analysis
Molecular structure and protonation trends in quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the stability and reactivity of such compounds (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinolinium compounds exhibit diverse chemical reactivity, including hydrolysis and coordination to various metals, reflecting their ambiphilic nature and potential for forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinolinium derivatives can vary significantly based on their molecular structure, including changes in magnetic and spectroscopic properties. For example, the magnetic behavior of gadolinium complexes with quinolinolato ligands has been studied, providing evidence for ferromagnetic interactions influenced by π–π stacking interactions (Artizzu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and electrophilic substitutions, are crucial for understanding the behavior of quinolinium compounds. Their reactions with different reagents, leading to a variety of derivatives, underscore the versatility of quinolinium ions as synthetic intermediates (Golubushina & Chuiguk, 1972).
科学研究应用
晶体学研究:研究了二羧酸的结构,重点研究了与喹啉等多核含氮杂环化合物的相互作用。这项研究提供了对晶体学中结构稳定性和堆积效应的见解 (Barooah, Singh, & Baruah, 2008).
分子结构中的质子化趋势:对2,4,5-三(二甲氨基)喹啉衍生物的质子化趋势的研究揭示了喹啉衍生物的分子结构和碱性的见解 (Dyablo et al., 2016).
药代动力学研究:5-氨基-1-甲基喹啉,一种烟酰胺N-甲基转移酶抑制剂,在大鼠血浆和尿液样品中被定量,突出了其在肥胖症和糖尿病等慢性疾病中的潜力 (Awosemo et al., 2021).
与环己烷和苯的化学反应:喹啉和异喹啉在强酸活化下被用来生产5,6,7,8-四氢衍生物,表明在有机合成中的潜在应用 (Koltunov et al., 2007).
抗肿瘤剂的合成:四氢嘧啶并氮杂卓类叶酸被合成作为潜在的抗肿瘤剂,证明了5,6,7,8-四氢喹啉衍生物在药物化学中的重要性 (Read, Miller, & Ray, 1999).
化学传感器的开发:新的喹喔啉盐被开发为阴离子的化学传感器,证明了喹啉衍生物在分析化学中的作用 (Ishtiaq et al., 2016).
质子海绵行为的研究:对4,5-双(二甲氨基)喹啉的研究表明其既是质子海绵又是嗪的特性,表明其在化学研究中的潜力 (Dyablo et al., 2012).
催化不对称氢化:喹啉被选择性氢化以产生手性5,6,7,8-四氢喹啉,突出了在不对称合成中的应用 (Kuwano, Ikeda, & Hirasada, 2015).
荧光卤化物敏感染料:喹啉染料被开发为卤化物敏感荧光指示剂,可用于生理测量和分析应用 (Geddes et al., 2001).
生物活性研究:对季喹啉盐生物活性的研究回顾了它们多样的药理特性,包括抗菌、抗肿瘤和抗炎活性 (Utreja et al., 2020).
安全和危害
5,6,7,8-Tetrahydro-1-quinoliniumolate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBJUOJAKQFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380789 | |
| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1-quinoliniumolate | |
CAS RN |
14631-48-2 | |
| Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

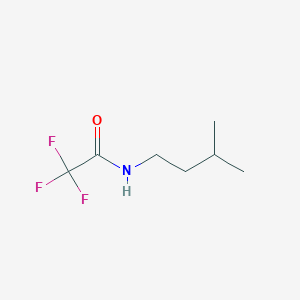
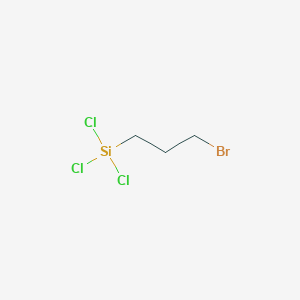

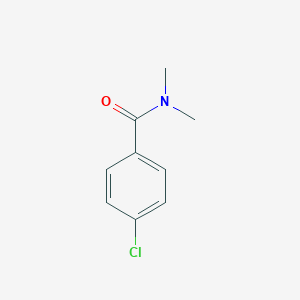
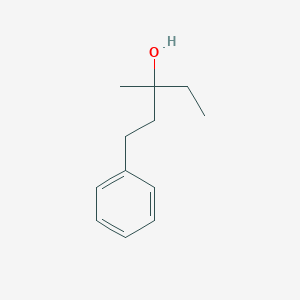
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)


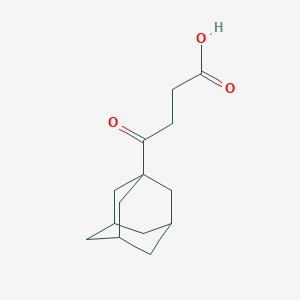
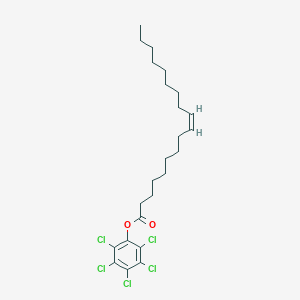
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
